molecular formula C24H26N2O6S B2656481 Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 443347-80-6

Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Cat. No.: B2656481
CAS No.: 443347-80-6
M. Wt: 470.54
InChI Key: UGEZJGFHGAVCKI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a quinazolinone, and a thioester . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazolinone core would provide a rigid, planar structure, while the ethyl ester and thioester groups would add flexibility .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo a variety of reactions, including hydrolysis of the ester groups, addition reactions at the quinazolinone core, and substitution reactions at the thioester group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Properties

Ethyl 4-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate and its derivatives have been studied for their potential as antimicrobial agents. In a study by Desai, Shihora, and Moradia (2007), new quinazolines, which are structurally related to this compound, were synthesized and showed promising antibacterial and antifungal activities against various microorganisms including Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Anticancer and Biological Activities

This compound and its analogs have been explored for their anticancer properties. Riadi et al. (2021) described the synthesis of a new derivative and its potent cytotoxic activity against various human cancer cell lines, demonstrating potential as an anti-cancer agent (Riadi et al., 2021).

Neurological Applications

Compounds structurally related to this compound have been studied for their potential in treating neurological disorders. For example, Mermer et al. (2018) synthesized new quinolone-triazole hybrids, which showed significant inhibitory effects on acetylcholinesterase, suggesting their potential in treating Alzheimer's disease (Mermer et al., 2018).

Versatility in Organic Synthesis

This compound also serves as an important precursor in the synthesis of various organic compounds. Honey et al. (2012) demonstrated the use of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles (Honey et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

ethyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-4-32-22(28)14-17(27)15-33-24-25-19-8-6-5-7-18(19)23(29)26(24)12-11-16-9-10-20(30-2)21(13-16)31-3/h5-10,13H,4,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEZJGFHGAVCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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